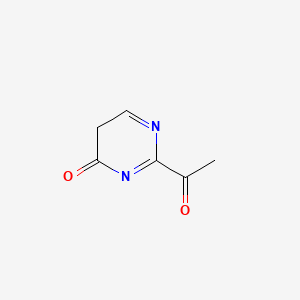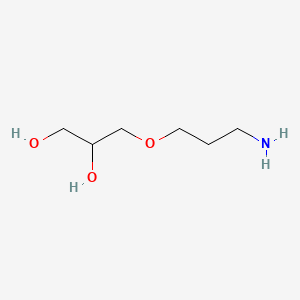![molecular formula C19H14 B588290 2-Methylbenz[a]anthracene-d14 CAS No. 1795033-63-4](/img/structure/B588290.png)
2-Methylbenz[a]anthracene-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenz[a]anthracene-d14 is a deuterated form of 2-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The deuterium labeling is often used in research to trace the compound in various chemical and biological processes. This compound is primarily used in scientific research due to its carcinogenic properties, making it a valuable tool for studying cancer mechanisms and other related biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenz[a]anthracene-d14 typically involves the deuteration of 2-Methylbenz[a]anthracene. The process includes the following steps:
Deuteration of Toluene: Toluene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon to produce deuterated toluene.
Cyclization: The deuterated toluene undergoes cyclization reactions to form the polycyclic aromatic structure of this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and isotopic labeling efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced hydrocarbons, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-Methylbenz[a]anthracene-d14 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in research on carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to understand the molecular mechanisms of tumor formation.
Mecanismo De Acción
The mechanism of action of 2-Methylbenz[a]anthracene-d14 involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets include DNA and various enzymes involved in metabolic activation. The pathways involved are primarily related to the cytochrome P450 enzyme system, which converts the compound into its active form .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness
2-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which allows for precise tracing in chemical and biological studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying complex biochemical processes .
Propiedades
IUPAC Name |
1,3,4,5,6,7,8,9,10,11,12-undecadeuterio-2-(trideuteriomethyl)benzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFYYVRSILJDC-HGWILGJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)





![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)

